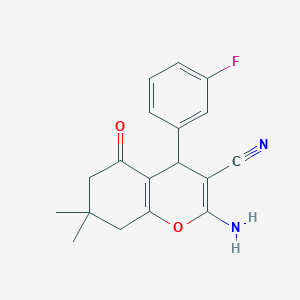
2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C18H17FN2O2 and its molecular weight is 312.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . This suggests that the compound may also interact with a variety of targets.
Mode of Action
Indole derivatives are known to bind to their targets and induce a variety of biological responses .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interaction with multiple targets. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may therefore influence similar pathways.
Pharmacokinetics
Amino acid derivatives like this compound have been used as ergogenic supplements, influencing the secretion of anabolic hormones, supplying fuel during exercise, and preventing exercise-induced muscle damage . These properties suggest that the compound may have good bioavailability.
生物活性
2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a synthetic organic compound with potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for pharmacological exploration. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of the compound is C20H22FNO4, and it has a molecular weight of approximately 359.4 g/mol. The synthesis typically involves multi-step organic reactions, including the reaction of 4-fluorobenzaldehyde with 5,5-dimethyl-1,3-cyclohexanedione and ethyl cyanoacetate . The detailed crystallographic data reveal that the compound adopts specific conformations that may influence its biological activity .
Anticancer Properties
Research indicates that chromene derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. In one study, certain derivatives demonstrated IC50 values in the low micromolar range against cancer cells such as Jurkat and HT29 . The presence of the fluorophenyl group is believed to enhance the binding affinity to specific receptors involved in tumor growth regulation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit key enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases . The mechanism of action appears to involve modulation of signaling pathways related to inflammation.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Related chromene derivatives have been reported to possess antibacterial and antifungal properties. These activities are thought to arise from their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways within pathogens .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The fluorine atom in the phenyl ring may enhance lipophilicity and receptor binding affinity .
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
| Study | Findings |
|---|---|
| Kemnitzer et al. (2007) | Identified anticancer properties in chromene derivatives with similar structures. |
| Abd-El-Aziz et al. (2004) | Reported significant cytotoxicity against various cancer cell lines for related compounds. |
| Brühlmann et al. (2001) | Suggested potential applications in treating neurodegenerative diseases due to structural similarities with known therapeutic agents. |
特性
IUPAC Name |
2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-18(2)7-13(22)16-14(8-18)23-17(21)12(9-20)15(16)10-4-3-5-11(19)6-10/h3-6,15H,7-8,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRABLBFAMVGBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














